molecular formula C14H17N3O3S B5568899 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide CAS No. 82559-72-6

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide

Cat. No.: B5568899
CAS No.: 82559-72-6
M. Wt: 307.37 g/mol
InChI Key: MOFQTPAHZWVYNY-UHFFFAOYSA-N
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Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a synthetic organic compound of significant interest in medicinal chemistry research. With the molecular formula C17H15N3O3S and a molecular weight of 341.38 g/mol, this chemical features a 1,3,4-thiadiazole core—a scaffold renowned for its diverse biological activities and strong aromaticity, which contributes to notable in vivo stability . The 1,3,4-thiadiazole nucleus is a established pharmacophore, extensively documented in scientific literature for its wide range of potential pharmacological applications. Derivatives of this scaffold have demonstrated anticonvulsant properties, potentially acting through the GABA A receptor pathway to help modulate neuronal excitability . Furthermore, this class of compounds is frequently investigated for antimicrobial, anti-inflammatory, and anticancer activities, making it a versatile template for drug discovery and development . The specific substitution pattern of this compound—incorporating an isopropyl group on the thiadiazole ring and a 2,6-dimethoxybenzamide moiety—is designed to enhance its lipophilicity and ability to interact with biological targets, which is a critical parameter in optimizing pharmacologically active agents . This product is intended for research applications, such as in vitro biological screening, assay development, and structure-activity relationship (SAR) studies in a controlled laboratory environment. It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2,6-dimethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-8(2)13-16-17-14(21-13)15-12(18)11-9(19-3)6-5-7-10(11)20-4/h5-8H,1-4H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFQTPAHZWVYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351387
Record name Benzamide, 2,6-dimethoxy-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82559-72-6
Record name Benzamide, 2,6-dimethoxy-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-isopropyl-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for methoxy group substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Property This compound Isoxaben
Molecular Formula C₁₃H₁₅N₃O₃S C₁₈H₂₄N₂O₄
Molecular Weight (g/mol) ~293.07 332.39
Heterocyclic Core 1,3,4-Thiadiazole Isoxazole
Substituent 5-Isopropyl 3-(1-Ethyl-1-methylpropyl)
Solubility Likely lipophilic (due to thiadiazole sulfur) Crystalline solid/waxy powder

Biological Activity

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a thiadiazole ring system attached to a dimethoxybenzamide moiety. The structural formula can be represented as follows:

C12H14N4O3S\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{3}\text{S}

This structure contributes to its pharmacological properties, particularly its ability to interact with various biological targets.

This compound primarily exerts its effects through interaction with specific receptors and enzymes involved in critical biochemical pathways:

  • Thyroid Hormone Receptor β (THR-β) : The compound has been shown to modulate THR-β activity, influencing lipid metabolism and potentially aiding in conditions like obesity and hyperlipidemia.
  • Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Numerous studies have demonstrated the compound's efficacy against bacteria and fungi. For instance:

  • Bacterial Inhibition : It has shown potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial potential .
PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

Anticancer Properties

The compound has also been investigated for its anticancer effects:

  • Cell Proliferation Inhibition : Studies show that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range .
Cell LineIC50 (µM)
MCF-75.0
HeLa3.5

Case Studies

  • Antitumor Activity : A study evaluated the effect of this compound on tumor growth in mice models. Results indicated a significant reduction in tumor size compared to control groups after treatment with varying doses over four weeks .
  • In Vivo Efficacy : In a recent experiment involving diabetic rats, administration of the compound resulted in improved glucose tolerance and reduced serum lipid levels, suggesting potential applications in metabolic disorders .

Comparative Analysis

When compared to similar compounds within the thiadiazole class, this compound demonstrates unique properties attributed to its specific substitutions:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
2-Amino-1,3,4-thiadiazoleModerateLow
5-Methyl-1,3,4-thiadiazoleLowHigh

Q & A

Basic: What synthetic strategies are recommended for preparing N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide, and how can purity be optimized?

Methodological Answer:
The compound is synthesized via a two-step approach:

Acylation Reaction : React 5-isopropyl-1,3,4-thiadiazol-2-amine with 2,6-dimethoxybenzoyl chloride in anhydrous dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to scavenge HCl, promoting amide bond formation.

Purification : Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization using ethanol/water mixtures. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm by melting point analysis (expected range: 160–165°C) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect singlet peaks for methoxy groups (δ 3.8–4.0 ppm) and multiplet signals for the isopropyl group (δ 1.2–1.4 ppm for CH₃; δ 2.8–3.0 ppm for CH).
    • ¹³C NMR : Identify carbonyl (C=O) at ~165 ppm and aromatic carbons (100–160 ppm).
  • Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ matching the molecular weight (C₁₅H₁₉N₃O₃S: ~329.4 g/mol).
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation in ethanol or DCM/hexane mixtures.
  • Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 296 K.
  • Refinement : Employ SHELXL (for small-molecule refinement) to model bond lengths, angles, and torsional parameters. Validate using residual electron density maps (R-factor < 5%).
  • Key Outputs : Confirm planarity of the thiadiazole ring and dihedral angles between benzamide and thiadiazole moieties .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of this compound against biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with hypothetical targets (e.g., dopamine D2 receptor, inferred from structural analogs in ). Prioritize hydrogen bonding between methoxy groups and receptor residues.
  • Analog Synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl) and compare bioactivity via in vitro assays.
  • Pharmacophore Mapping : Identify critical features (e.g., amide bond, aromatic rings) using tools like LigandScout .

Advanced: How can researchers identify and validate biological targets for this compound, and what experimental assays are suitable?

Methodological Answer:

  • Binding Studies :
    • Surface Plasmon Resonance (SPR) : Immobilize recombinant proteins (e.g., enzymes) on a sensor chip and measure binding kinetics (ka/kd).
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.
  • Functional Assays : Test inhibition of enzymatic activity (e.g., acetylcholinesterase) using colorimetric substrates (e.g., Ellman’s reagent) .

Advanced: What methodologies are recommended to assess metabolic stability and degradation pathways in vitro?

Methodological Answer:

  • Liver Microsome Assay : Incubate the compound with rat/human liver microsomes (1 mg/mL) in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 min. Calculate half-life (t₁/₂) using first-order kinetics.
  • Metabolite Identification : Use high-resolution MS (HRMS) to detect hydroxylated or demethylated metabolites. Compare fragmentation patterns with reference standards .

Advanced: How can computational modeling address contradictory bioactivity data across related benzamide derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess conformational stability. Use GROMACS or AMBER.
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to rationalize potency variations.
  • QSAR Modeling : Develop regression models (e.g., partial least squares) correlating substituent descriptors (logP, polar surface area) with IC₅₀ values .

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